Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate
Overview
Description
Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate is a chemical compound with the molecular formula C19H22N2O4 and a molecular weight of 342.39 g/mol . It is also known by its IUPAC name, benzyl tert-butyl 1,4-phenylenedicarbamate . This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) group, and a phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-aminophenylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring strict control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, yielding the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products Formed
Scientific Research Applications
Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic procedures . Upon completion of the desired reactions, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the benzyl and phenyl groups.
Benzyl carbamate: Contains the benzyl group but lacks the Boc group.
Uniqueness
Benzyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate is unique due to the presence of both the Boc and benzyl groups, which provide dual protection and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-19(2,3)25-18(23)21-16-11-9-15(10-12-16)20-17(22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNJQFHKTSNSGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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